
Hexanenitrile oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanenitrile oxide is an organic compound with the molecular formula C₆H₁₁NO It is a nitrile oxide, characterized by the presence of a nitrile group (C≡N) and an oxide group (O)
Preparation Methods
Hexanenitrile oxide can be synthesized through several methods. One common synthetic route involves the oxidation of hexanenitrile using oxidizing agents such as hydrogen peroxide or peracids. Another method includes the reaction of hexanenitrile with nitrosyl chloride (NOCl) under controlled conditions. Industrial production methods often involve catalytic processes to ensure high yield and purity. For example, nickel-based catalysts have been used to convert primary alcohols to nitriles, which can then be oxidized to form this compound .
Chemical Reactions Analysis
Hexanenitrile oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxygenated compounds.
Reduction: Reduction of this compound can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Cycloaddition: this compound can undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form isoxazoles or isoxazolines.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexanenitrile oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research has explored its potential as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of hexanenitrile oxide involves its reactivity as a nitrile oxide. The nitrile group is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows this compound to participate in various chemical reactions, including cycloaddition and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Hexanenitrile oxide can be compared to other nitrile oxides, such as acetonitrile oxide and benzonitrile oxide. While all nitrile oxides share similar reactivity due to the presence of the nitrile and oxide groups, this compound is unique in its longer carbon chain, which can influence its physical properties and reactivity. This makes it particularly useful in applications where longer carbon chains are advantageous, such as in the synthesis of certain polymers and materials .
Similar compounds include:
- Acetonitrile oxide (CH₃CNO)
- Benzonitrile oxide (C₆H₅CNO)
- Propionitrile oxide (C₂H₅CNO)
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
88911-37-9 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
hexanenitrile oxide |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-6-7-8/h2-5H2,1H3 |
InChI Key |
ATETUBYTPKMUJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#[N+][O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)
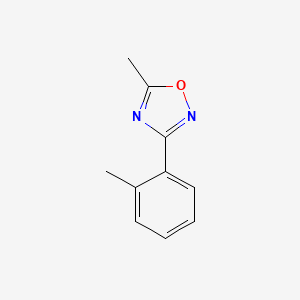
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
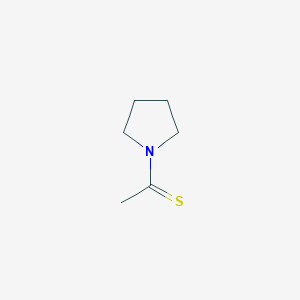
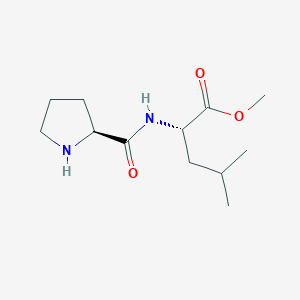

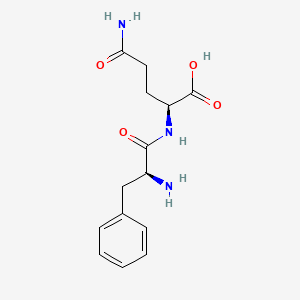

![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
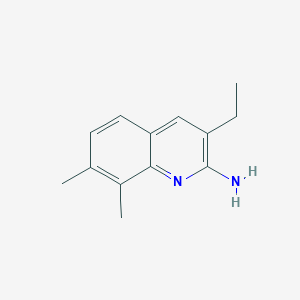
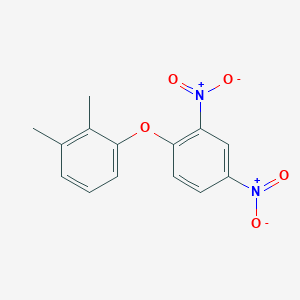
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
